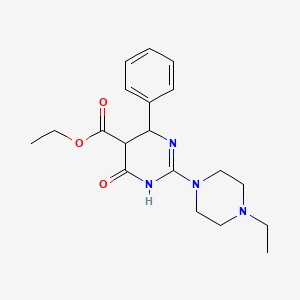

ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest belongs to the category of pyrimidine derivatives, recognized for their varied biological activities. Research has delved into the synthesis, characterization, and application of these compounds in various scientific fields, excluding direct drug use and associated dosages or side effects.

Synthesis Analysis

Pyrimidine derivatives, including the specified compound, are typically synthesized through cyclocondensation reactions, such as the Biginelli reaction. This process involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic or basic conditions to yield a diverse array of substituted pyrimidines. These reactions can be catalyzed by various catalysts, including SiCl4, to improve yield and selectivity (Mohan et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, and by X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the compound's chemical behavior and properties (Qi et al., 2008).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic substitution, which allow for functional group modifications and the synthesis of complex organic molecules. These reactions are pivotal for the development of compounds with specific chemical and biological properties (Matsumoto & Minami, 1975).

科学的研究の応用

Synthesis and Chemical Transformations

The scientific research applications of ethyl 2-(4-ethyl-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate encompass a variety of synthetic and chemical transformation processes. One notable application involves the hydrolysis and subsequent cyclization of related compounds, leading to the formation of heterocyclic systems with significant biocidal properties against various bacterial and fungal strains. This process exemplifies the compound's utility in developing new antimicrobial agents (Youssef et al., 2011).

Antiproliferative Activities

In the realm of anticancer research, derivatives of the compound have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Specific derivatives demonstrated considerable activity, highlighting their potential as foundational structures for developing novel anticancer therapies (Mallesha et al., 2012).

Antifungal Properties

The compound's derivatives also show promise in antifungal applications, with certain synthesized pyrimidine derivatives exhibiting selective growth inhibition against Cryptococcus neoformans, a pathogenic yeast. This suggests potential for these compounds in treating fungal infections (Fellah et al., 1996).

Antibacterial Agents

Furthermore, the compound has been utilized in the synthesis of antibacterial agents, with specific derivatives showing enhanced activity against gram-negative bacteria, including Pseudomonas aeruginosa. This underscores the compound's versatility in contributing to the development of new antibiotics (Matsumoto & Minami, 1975).

Complex Formation and Structural Analysis

In addition to pharmaceutical applications, the compound and its derivatives have been studied for their ability to form complexes with metals such as Ni(II), Zn(II), and Cd(II). Spectroscopic and DFT techniques have provided insights into the structural characteristics of these complexes, contributing to the field of coordination chemistry (Prakash et al., 2014).

特性

IUPAC Name |

ethyl 2-(4-ethylpiperazin-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3/c1-3-22-10-12-23(13-11-22)19-20-16(14-8-6-5-7-9-14)15(17(24)21-19)18(25)26-4-2/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAAQQFDIDRFLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-ethylpiperazin-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)